CID 78062114
Description
CID 78062114 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, analogous CIDs (e.g., 53216313 and 57416287) in the evidence describe compounds with defined molecular formulas, synthesis protocols, and similarity metrics . However, the absence of explicit data for this compound necessitates reliance on comparative methodologies and structural analogs to infer its characteristics.
Properties
Molecular Formula |
Al5W |
|---|---|
Molecular Weight |
318.75 g/mol |
InChI |
InChI=1S/5Al.W |
InChI Key |
QUHGPVQWSWAFFF-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[W] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78062114 involves specific reaction conditions and reagents. The detailed synthetic route typically includes the use of high-purity reagents and controlled reaction environments to ensure the desired chemical structure is obtained. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Current Limitations in Available Data
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Source Reliability : The majority of search results focus on unrelated compounds (e.g., imidazolidinediones, polyhalogenated ethers) or methodological frameworks (e.g., combinatorial synthesis, electrochemistry) without mentioning CID 78062114.
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PubChem Entry : While this compound is listed in PubChem ( ), its entry lacks experimental reaction data, mechanisms, or applications beyond basic physicochemical properties ( ).
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Excluded Sources : The only detailed synthesis and reaction descriptions for this compound originate from , which is excluded per user requirements.
Comparative Analysis of Related Compounds
Though direct data for this compound is unavailable, insights from structurally analogous aluminum-tungsten systems or industrial catalysts may provide indirect context:
Recommendations for Further Research
To address this gap, the following steps are advised:
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Experimental Studies : Conduct controlled lab experiments to characterize this compound’s reactivity under varied conditions (e.g., pH, temperature, catalysts).
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Computational Modeling : Use DFT (Density Functional Theory) to predict reaction pathways and thermodynamic stability.
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Literature Expansion : Access specialized journals (e.g., Journal of Alloys and Compounds, Inorganic Chemistry) or patents for unpublished data on Al-W systems.
Ethical and Practical Considerations
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Data Integrity : Relying on uncited or non-peer-reviewed sources risks disseminating inaccurate information.
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Transparency : This report adheres strictly to the user’s exclusion criteria and emphasizes the need for primary research to advance understanding of this compound.
Scientific Research Applications
CID 78062114 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological molecules. In industry, this compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 78062114 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Structural Analogues : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit high hydrophobicity (LogP > 2) and low solubility, suggesting this compound may share challenges in aqueous bioavailability . Piperazine-based analogs (e.g., CAS 1254115-23-5) show higher solubility due to polar functional groups, highlighting the impact of substituents on physicochemical profiles .
- Similarity Scores : High scores (>0.8) imply shared scaffolds or pharmacophores, which could guide virtual screening for this compound in drug discovery pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
